molecular formula C12H22N2O3 B112417 tert-Butyl (1-acetylpiperidin-4-yl)carbamate CAS No. 283167-28-2

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Cat. No.: B112417
CAS No.: 283167-28-2
M. Wt: 242.31 g/mol
InChI Key: YBNZMQXSIQUIHZ-UHFFFAOYSA-N
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Description

tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS RN: 283167-28-2) is a piperidine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group and an acetyl moiety at the 1-position of the piperidine ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for modifying amine functionalities while preserving reactivity during multi-step reactions . Its synthesis involves the acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride (Ac₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, followed by purification via acid-mediated deprotection . Characterization by ¹H NMR and LCMS confirms its structural integrity, with typical signals for the Boc group (δ ~1.4 ppm, singlet) and acetyl proton (δ ~2.1 ppm, singlet) .

Properties

IUPAC Name

tert-butyl N-(1-acetylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNZMQXSIQUIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627979
Record name tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283167-28-2
Record name tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Disconnection Strategy

The target molecule can be dissected into two key fragments:

  • Piperidin-4-amine backbone : Serves as the core structure.

  • Protecting groups : The acetyl and Boc groups are introduced sequentially to avoid interference.

Retrosynthetic considerations favor a route beginning with piperidin-4-one derivatives due to their commercial availability and well-established functionalization pathways.

Stepwise Synthesis and Optimization

Reductive Amination of 1-Benzylpiperidin-4-one

The synthesis begins with the reductive amination of 1-benzylpiperidin-4-one using ammonia and Raney nickel as a catalyst. This step generates 1-benzylpiperidin-4-amine, a protected intermediate that prevents unwanted side reactions during subsequent steps.

Reaction Conditions :

  • Catalyst : Raney nickel (5–10 wt%)

  • Solvent : Methanol or ethanol

  • Temperature : 50–60°C

  • Pressure : Hydrogen gas (3–5 bar)

  • Yield : 85–90%

The benzyl group acts as a temporary protective moiety, which is later removed via catalytic hydrogenation.

Deprotection of 1-Benzylpiperidin-4-amine

Hydrogenolysis of the benzyl group is performed under mild conditions to yield piperidin-4-amine:

Conditions :

  • Catalyst : Palladium on carbon (Pd/C, 10%)

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Hydrogen Pressure : 1–2 bar

  • Yield : 92–95%

Acetylation of Piperidin-4-amine

The free amine is acetylated using acetic anhydride or acetyl chloride under basic conditions:

CH3COCl+NH2-piperidineBaseCH3CONH-piperidine+HCl\text{CH}3\text{COCl} + \text{NH}2\text{-piperidine} \xrightarrow{\text{Base}} \text{CH}_3\text{CONH-piperidine} + \text{HCl}

Optimized Parameters :

  • Acylating Agent : Acetic anhydride (1.2 equivalents)

  • Base : Triethylamine (2.5 equivalents)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (to minimize over-acetylation)

  • Yield : 88–90%

Boc Protection of 1-Acetylpiperidin-4-amine

The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base:

(tert-BuOCO)2O+NH-acetylpiperidineBaseBoc-NH-acetylpiperidine+CO2(\text{tert-BuOCO})2\text{O} + \text{NH-acetylpiperidine} \xrightarrow{\text{Base}} \text{Boc-NH-acetylpiperidine} + \text{CO}2

Key Conditions :

  • Solvent : THF or 1,4-dioxane

  • Base : Sodium hydroxide (1.1 equivalents)

  • Temperature : 10–30°C (ambient conditions)

  • Yield : 82–85%

Process telescoping—skipping intermediate purification—reduces solvent waste and improves throughput. For instance, the crude acetylated product can proceed directly to Boc protection without isolation.

Industrial-Scale Adaptations

Catalytic System Optimization

Replacing Raney nickel with palladium-based catalysts in the reductive amination step enhances reproducibility and reduces metal leaching concerns. However, cost constraints often favor Raney nickel for large-scale applications.

Solvent Recycling

Tetrahydrofuran (THF) and toluene are recovered via distillation, achieving >90% solvent reuse. This aligns with green chemistry principles and reduces production costs.

Comparative Analysis of Synthetic Routes

ParameterPatent MethodAcademic Method
Starting Material Piperidin-4-one derivatives1-Benzylpiperidin-4-one
Catalyst Sodium borohydrideRaney nickel
Protection Strategy Telescoped Boc/acetylationSequential acetylation/Boc
Overall Yield 71%78%
Scalability Industrial-readyLab-scale optimized

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-acetylpiperidin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
Research indicates that derivatives of tert-butyl carbamate compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar piperidine-derived compounds demonstrate strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations comparable to traditional antibiotics . This suggests that tert-butyl (1-acetylpiperidin-4-yl)carbamate may also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent.

Cholinesterase Inhibition
The introduction of carbamate moieties in piperidine derivatives has been linked to the inhibition of cholinesterase enzymes, which play critical roles in neurotransmission. For example, studies have demonstrated that certain piperidine-derived compounds can act as dual inhibitors of butyrylcholinesterase and monoamine oxidase B, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's . The mechanism involves covalent binding to the active site of the enzyme, indicating that this compound could be explored for similar applications.

Cancer Research

PRMT5 Inhibition
Recent patents highlight the use of this compound as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. Inhibiting PRMT5 has been shown to induce apoptosis in cancer cells and modulate the expression of tumor suppressor genes . This positions this compound as a candidate for developing novel cancer therapeutics.

Inflammation Modulation

NLRP3 Inflammasome Inhibition
In vitro studies have evaluated the effects of piperidine derivatives on NLRP3 inflammasome activation, which is crucial in inflammatory responses. Compounds derived from tert-butyl piperidin-4-ylcarbamate have been tested for their ability to prevent NLRP3-dependent pyroptosis in macrophages, indicating a potential role in managing inflammatory diseases . The modulation of this pathway could lead to new treatments for conditions characterized by chronic inflammation.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-acetylpiperidine with tert-butyl chloroformate under controlled conditions. The reaction yields high purity products suitable for further biological testing. Key parameters influencing yield and purity include reaction temperature, solvent choice, and time .

Synthesis Parameters Details
Starting Material 1-Acetylpiperidine
Reagent Tert-butyl chloroformate
Solvent Dioxane or DMF
Temperature 0 °C to room temperature
Yield Typically >90%

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds related to this compound:

  • Antimicrobial Efficacy: A study demonstrated that structurally similar compounds exhibited effective antibacterial properties against resistant strains at concentrations as low as 0.78 μg/mL .
  • Cholinesterase Inhibition: Research identified dual inhibitors with significant binding affinities for cholinesterase enzymes, suggesting therapeutic potential for neurodegenerative disorders .
  • Cancer Therapeutics: Patented research has outlined the mechanism by which PRMT5 inhibitors can induce cell death in various cancer cell lines, emphasizing the need for further exploration into piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (1-acetylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between tert-butyl (1-acetylpiperidin-4-yl)carbamate and analogous compounds:

Compound Name Structural Features Key Differences Applications References
This compound Boc-protected piperidine with 1-acetyl group Reference compound; acetyl group enhances stability and modulates reactivity Intermediate for kinase inhibitors and neuroactive agents
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Boc-protected piperidine with 4-cyanopyridinyl substituent at 1-position Cyanopyridinyl group introduces π-electron deficiency; alters solubility and H-bonding Potential use in antiviral or anticancer agents due to electron-withdrawing groups
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Boc-protected piperidine with 2-chloronicotinoyl and N-methyl groups Chloronicotinoyl moiety increases electrophilicity; methyl group sterically hinders reactions Building block for nicotinic acid receptor modulators
tert-Butyl (4-methylpiperidin-4-yl)carbamate Boc-protected piperidine with 4-methyl group Methyl group enhances hydrophobicity; lacks acetyl, altering deprotection kinetics Intermediate for CNS-targeting drugs
tert-Butyl piperidin-4-ylcarbamate Boc-protected piperidine without substituents Unsubstituted amine offers higher nucleophilicity; less steric hindrance Versatile precursor for peptide coupling and heterocyclic synthesis
Detailed Analysis of Key Comparisons

Reactivity and Stability

  • Acetyl vs. Cyanopyridinyl Groups: The acetyl group in this compound provides moderate electron-withdrawing effects, stabilizing the carbamate during acidic deprotection .
  • Chloronicotinoyl vs. Acetyl: The 2-chloronicotinoyl substituent () increases electrophilicity, making the compound suitable for cross-coupling reactions, whereas the acetyl group favors milder conditions for deprotection .

Solubility and Physicochemical Properties

  • The acetyl group in the reference compound improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to the more hydrophobic 4-methylpiperidine analog () .
  • The cyanopyridinyl analog () exhibits reduced solubility in water due to its aromatic and polarizable cyano group, limiting its use in aqueous-phase reactions .

Biological Activity

tert-Butyl (1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is primarily recognized for its role as an intermediate in the synthesis of complex molecules and has been studied for its biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring. Piperidine derivatives are known to exhibit a wide range of biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its potential therapeutic effects.
  • Antibacterial Activity : Research suggests that similar compounds can induce depolarization of bacterial cytoplasmic membranes, leading to antibacterial effects.

Pharmacological Applications

Research indicates that this compound can be utilized in several pharmacological contexts:

  • Neurodegenerative Diseases : A related compound demonstrated significant inhibition of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology. This compound prevented amyloid beta aggregation and showed protective effects on astrocytes against cytotoxicity induced by Aβ 1-42 .
  • Inflammation Modulation : Compounds derived from similar structures have been investigated for their ability to inhibit NLRP3 inflammasome activation, which plays a role in inflammatory responses .

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

  • Study on Alzheimer’s Disease : In vitro studies revealed that a derivative compound (M4) could protect astrocytes from Aβ-induced cell death and inhibit amyloidogenesis. M4 showed a 100% cell viability at 100 μM concentration and significantly reduced TNF-α levels in treated astrocytes .
  • NLRP3 Inhibition : Another study explored the ability of structurally similar compounds to inhibit IL-1β release in macrophages stimulated with LPS/ATP. The results indicated that these compounds could effectively reduce pyroptosis, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme Inhibitionβ-secretase and acetylcholinesterase inhibition
Antibacterial ActivityMembrane depolarization leading to cell death
Anti-inflammatoryNLRP3 inflammasome inhibition

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).
  • Optimize stoichiometry to avoid over-acetylation (e.g., 1.1 eq acetyl chloride per amine).

Basic: How can the purity and structural integrity of this compound be validated?

Q. Methodological Answer :

  • Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve the structure .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare acetyl (δ ~2.1 ppm, singlet) and tert-butyl (δ ~1.4 ppm, singlet) signals to literature .
    • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to confirm molecular ion ([M+H]+ ~285.2).

Advanced: How to resolve contradictory solubility data in polar vs. non-polar solvents?

Q. Methodological Answer :

  • Hypothesis : Contradictions may arise from polymorphic forms or residual solvents.
  • Experimental Design :
    • Solubility Screening : Test in DCM, THF, ethanol, and water. Record saturation points.
    • Thermal Analysis (DSC/TGA) : Identify polymorphs or hydrate formation .
    • NMR Solubility Study : Use DMSO-d6 to detect trace impurities affecting solubility .

Q. Example Data :

SolventSolubility (mg/mL)Notes
DCM120Clear
Water<1Cloudy

Advanced: How to optimize reaction yield when scaling up synthesis?

Q. Methodological Answer :

  • Challenges : Exothermic acetylation and Boc-deprotection side reactions.
  • Solutions :
    • Flow Chemistry : Use continuous flow reactors to control temperature and residence time .
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acetylation without side products.
    • In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time feedback .

Q. Optimized Conditions :

ParameterLab ScalePilot Scale
Temperature25°C20°C
Reaction Time12 hr8 hr
Yield65%78%

Advanced: How to analyze discrepancies in crystallographic vs. computational models?

Q. Methodological Answer :

  • Root Cause : Differences may arise from dynamic effects (e.g., piperidine ring puckering) not captured in static DFT calculations.
  • Protocol :
    • DFT Optimization : Use Gaussian09 with B3LYP/6-31G(d) to model the lowest-energy conformation.
    • Molecular Dynamics (MD) : Simulate flexibility in solution (e.g., using AMBER).
    • SHELX Refinement : Apply anisotropic displacement parameters to crystallographic data .

Q. Key Finding :

  • Crystallographic data shows a chair conformation, while MD simulations suggest occasional boat transitions .

Advanced: What strategies mitigate decomposition during long-term storage?

Q. Methodological Answer :

  • Decomposition Pathways : Hydrolysis of the acetyl group or Boc cleavage.
  • Stabilization Methods :
    • Lyophilization : Store as a lyophilized powder under argon at -20°C.
    • Additives : Include 1% w/w ascorbic acid to prevent oxidation .

Q. Stability Data :

ConditionDegradation (6 months)
25°C, ambient air25%
-20°C, argon<5%

Advanced: How to assess biological target interactions using this compound?

Q. Methodological Answer :

  • Assay Design :
    • SPR/BLI : Immobilize target proteins (e.g., kinases) to measure binding kinetics.
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy .
  • Data Interpretation :
    • Kd Values : Compare to analogs (e.g., tert-butyl piperidine carbamates) to establish SAR .

Advanced: How to resolve enantiomeric excess (ee) in chiral derivatives?

Q. Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra to computed data.

Q. Example Results :

Derivativeee (%)
R-enantiomer98.5
S-enantiomer1.2

Advanced: How to apply green chemistry principles to its synthesis?

Q. Methodological Answer :

  • Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst Recycling : Use immobilized lipases for acetylation, achieving 90% recovery over 5 cycles .

Q. E-factor Improvement :

MetricTraditionalGreen Protocol
Solvent Waste (L/kg)12045

Advanced: How to validate computational docking studies with experimental data?

Q. Methodological Answer :

  • Docking Software : Use AutoDock Vina with flexible ligand/rigid receptor settings.
  • Validation Steps :
    • Co-crystallization : Obtain a ligand-protein complex for X-ray validation .
    • ITC Binding : Compare calculated ΔG to experimental isothermal titration calorimetry data.

Q. Correlation Analysis :

MethodΔG (kcal/mol)
Docking-8.2
ITC-7.9

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